(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is a compound that belongs to the class of phenylboronic acids These compounds are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical and biological applications
Scientific Research Applications
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon–carbon bonds . This is a key step in many synthetic procedures in medicinal chemistry .
Pharmacokinetics
It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph, which can affect its stability and bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycan chains of antibodies, demonstrating its potential in bioanalytical applications . The nature of these interactions often involves the formation of stable complexes, which can be utilized in various biochemical assays and diagnostic tools.
Cellular Effects
The effects of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the binding conformation of certain proteins, thereby altering their activity and downstream signaling pathways . These effects can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s boronic acid moiety allows it to form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, thereby influencing overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in biochemical applications.
Transport and Distribution
The transport and distribution of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of this compound are crucial for its effectiveness in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
The synthesis of (3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production.
Chemical Reactions Analysis
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Comparison with Similar Compounds
(3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: Lacks the fluorine atom and pyrrolidinyl group, making it less selective in certain applications.
4-Fluorophenylboronic acid: Contains the fluorine atom but lacks the pyrrolidinyl group, which can affect its binding properties.
4-(2-(Pyrrolidin-1-yl)ethoxy)phenylboronic acid: Contains the pyrrolidinyl group but lacks the fluorine atom, which can influence its chemical reactivity and selectivity. The unique combination of the fluorine atom and the pyrrolidinyl group in this compound makes it particularly useful in applications that require high selectivity and binding affinity
Properties
IUPAC Name |
[3-fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSVXDUDWPSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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